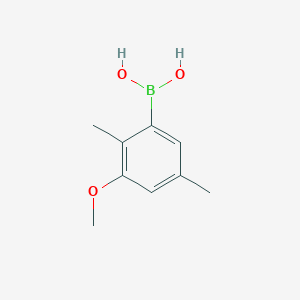

(3-Methoxy-2,5-dimethylphenyl)boronic acid

Description

Properties

IUPAC Name |

(3-methoxy-2,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)7(2)9(5-6)13-3/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMXLHSXUNBXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C)OC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3-Methoxy-2,5-dimethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere .

Industrial Production Methods: Industrial production of (3-Methoxy-2,5-dimethylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. This includes using more efficient catalysts, optimizing reaction times, and employing continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boron moiety, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate.

Protodeboronation: Acidic conditions or transition metal catalysts.

Major Products:

Suzuki-Miyaura Coupling: Biaryls or substituted alkenes.

Oxidation: Corresponding phenols.

Protodeboronation: De-boronated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

Boron-containing compounds, including (3-Methoxy-2,5-dimethylphenyl)boronic acid, are being studied for their potential in targeted cancer therapies. Boron neutron capture therapy (BNCT) utilizes boron compounds to selectively destroy cancer cells when exposed to neutron irradiation. The compound's ability to interact with biological molecules makes it a candidate for drug delivery systems aimed at enhancing the efficacy of cancer treatments.

Biological Interactions

The compound can selectively bind to diols and other biomolecules, which is crucial for developing diagnostic tools and therapeutic agents. Studies have indicated that boronic acids can be utilized in the design of sensors for glucose monitoring, which is vital for diabetes management .

Organic Synthesis

Cross-Coupling Reactions

(3-Methoxy-2,5-dimethylphenyl)boronic acid is particularly valuable in Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction is essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Polymer Chemistry

The compound can also play a role in the development of new materials through its participation in polymerization reactions. Its reactivity allows for the incorporation into polymer matrices, which can enhance properties such as mechanical strength and thermal stability.

Case Study 1: Anticancer Activity

Research has demonstrated that (3-Methoxy-2,5-dimethylphenyl)boronic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies showed IC50 values indicating potent activity against MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer) cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Sensor Development

The compound's ability to selectively bind to diols has been exploited in developing glucose sensors. These sensors utilize the unique interaction between the boronic acid group and glucose molecules to provide accurate readings essential for diabetes management .

Mechanism of Action

The primary mechanism of action for (3-Methoxy-2,5-dimethylphenyl)boronic acid is its participation in the Suzuki-Miyaura coupling reaction. The reaction involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of boronic acids determines their ability to form boronate esters with diols at physiological pH. Electron-withdrawing groups (EWGs) lower pKa by stabilizing the conjugate base, while electron-donating groups (EDGs) increase pKa.

(3-Methoxy-2,5-dimethylphenyl)boronic acid :

The methoxy group (-OCH₃) is moderately EDG, while methyl groups (-CH₃) are weakly EDG. Experimental data on analogous compounds suggest a pKa range of 8.5–9.0 , making it less acidic than fluorinated derivatives but more acidic than 4-methylcarboxyphenylboronic acid (4-MCPBA, pKa ~9.2) .(2,5-Dimethoxyphenyl)boronic acid (CAS 107099-99-0):

Two methoxy groups increase EDG effects, resulting in a higher pKa (~8.8–9.2) . This reduces its suitability for physiological applications compared to the title compound.3,5-Bis(methoxycarbonyl)phenylboronic acid (CAS 177735-55-6):

Methoxycarbonyl (-COOCH₃) groups are EWGs, lowering pKa to ~7.5–8.0 . This enhances diol binding at neutral pH, making it superior for glucose sensing .

Binding Affinity and Selectivity

Binding constants (Ka) with diols like glucose or catechol depend on substituent positioning and steric hindrance.

The title compound’s moderate Ka arises from a balance between EDG effects (methoxy) and steric hindrance (methyl groups), limiting its utility in high-affinity systems but making it suitable for applications requiring tunable binding .

Biological Activity

(3-Methoxy-2,5-dimethylphenyl)boronic acid is an organic compound with the molecular formula C10H15BO3 and a molecular weight of 194.04 g/mol. This compound has garnered attention in various scientific fields due to its potential biological applications, particularly in cancer therapy and biochemical assays. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological molecules, and relevant case studies.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and two methyl groups at the 2 and 5 positions, respectively. These structural characteristics significantly influence its reactivity and selectivity in biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BO3 |

| Molecular Weight | 194.04 g/mol |

| Functional Groups | Boronic acid, Methoxy |

| Substituents | Two methyl groups |

Boron Neutron Capture Therapy (BNCT)

One of the most promising applications of (3-Methoxy-2,5-dimethylphenyl)boronic acid is in boron neutron capture therapy (BNCT). This targeted cancer treatment utilizes boron-containing compounds to selectively destroy cancer cells when exposed to neutron irradiation. The unique ability of boron to capture thermal neutrons allows for localized destruction of tumor cells while sparing surrounding healthy tissue.

Biochemical Assays

Boronic acids, including (3-Methoxy-2,5-dimethylphenyl)boronic acid, are known for their ability to interact with diols and other biomolecules. This property makes them valuable in biochemical assays for detecting sugars and other biomolecules due to their reversible binding capabilities.

Biological Interactions

Research indicates that (3-Methoxy-2,5-dimethylphenyl)boronic acid can selectively bind to various biological molecules, which may facilitate drug delivery systems or serve as diagnostic tools. Its interaction with diols is particularly noteworthy; this property can be exploited in developing sensors or therapeutic agents that target specific cellular pathways.

Study on Cancer Cell Lines

A study investigating the effects of boronic acids on cancer cell lines demonstrated that compounds similar to (3-Methoxy-2,5-dimethylphenyl)boronic acid could inhibit cell proliferation in vitro. The mechanism was attributed to the disruption of critical signaling pathways involved in cell growth and survival. The study highlighted the potential for these compounds as anticancer agents .

Pharmacokinetics and Efficacy

In vivo studies have shown that derivatives of boronic acids exhibit low cytotoxicity while maintaining significant efficacy against fibrotic conditions. For instance, a related compound demonstrated the ability to reduce connective tissue growth factor (CTGF) gene expression significantly in mouse models . This suggests that (3-Methoxy-2,5-dimethylphenyl)boronic acid may also have therapeutic potential beyond oncology.

Comparison with Similar Compounds

The unique substitution pattern of (3-Methoxy-2,5-dimethylphenyl)boronic acid enhances its reactivity compared to structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylphenylboronic acid | Lacks methoxy group | No additional functional group affecting reactivity |

| 3-Methoxyphenylboronic acid | Lacks dimethyl groups | Only one substituent on the phenyl ring |

| 4-Methoxy-2,6-dimethylphenylboronic acid | Different substitution pattern | Alters steric hindrance and reactivity |

The presence of both methoxy and dimethyl groups on the phenyl ring contributes to the compound's enhanced reactivity and selectivity in biological applications.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing (3-Methoxy-2,5-dimethylphenyl)boronic acid?

- Methodological Answer : This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , where boronic acids react with aryl halides in the presence of a palladium catalyst. Aryl halide precursors (e.g., brominated derivatives of methoxy-methyl-substituted benzene) are coupled with boronic esters or acids under inert conditions. Post-synthesis purification involves chromatography or recrystallization. For example, pinacol boronic esters are often intermediates, as they stabilize the boronic acid moiety during synthesis .

Q. Which analytical techniques are used to characterize (3-Methoxy-2,5-dimethylphenyl)boronic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : MALDI-MS or ESI-MS detects molecular ions but requires derivatization (e.g., using 2,5-dihydroxybenzoic acid as a matrix) to prevent boroxine formation via dehydration .

- Infrared (IR) Spectroscopy : Identifies B-O and C-O bonds.

- X-ray Crystallography : Resolves crystal structure but is limited by compound crystallinity.

Q. What are the primary applications of this compound in academic research?

- Methodological Answer :

- Sensing : Acts as a glucose sensor via diol-binding in polymer matrices (e.g., poly(acrylamidophenylboronic acid)) under physiological pH .

- Drug Development : Serves as a building block for anticancer agents (e.g., boronic acid arylidene heterocycles) tested in glioblastoma models .

- Organic Synthesis : Used in Suzuki couplings to synthesize pharmaceuticals and advanced materials .

Advanced Research Questions

Q. How can boroxine trimerization be mitigated during mass spectrometric analysis?

- Methodological Answer :

- Derivatization : Convert the boronic acid to a boronic ester using diols (e.g., pinacol) or sugars to stabilize the structure.

- On-Plate Modification : Use 2,5-dihydroxybenzoic acid (DHB) as a MALDI matrix, which facilitates in situ esterification, eliminating dehydration artifacts. This allows direct sequencing of peptide boronic acid libraries from single beads .

Q. What experimental strategies optimize the study of diol-binding kinetics for this compound?

- Methodological Answer :

- Stopped-Flow Fluorescence : Measure binding rates (e.g., with D-fructose or D-glucose) at physiological pH. The kon values follow the order D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities.

- Fluorescence Quenching : Monitor real-time changes using a fluorophore-tagged boronic acid derivative. Ensure rapid mixing (<10 ms) and data collection within seconds to capture fast equilibration .

Q. How is the anticancer activity of boronic acid derivatives evaluated in vitro?

- Methodological Answer :

- Cell Viability Assays : Treat glioblastoma cells (e.g., U87-MG) with the compound and measure IC using MTT or resazurin assays. Include controls (e.g., cisplatin) and normalize to solvent-only groups.

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, methyl groups) to identify critical pharmacophores. Validate selectivity using non-cancerous cell lines .

Q. What computational methods support the rational design of boronic acid-based therapeutics?

- Methodological Answer :

- Molecular Docking : Simulate interactions with target proteins (e.g., proteasomes, HIV-1 protease) using software like AutoDock. Focus on boron’s electrophilic interaction with catalytic serine residues.

- Quantum Mechanical (QM) Calculations : Optimize boronic acid geometry and predict pKa values to enhance diol-binding under physiological conditions .

Methodological Best Practices

Q. How to validate boronic acid purity for sensitive applications (e.g., drug synthesis)?

- Answer :

- HPLC with Evaporative Light Scattering Detection (ELSD) : Quantify impurities without UV-active tags.

- Elemental Analysis : Confirm boron content via ICP-MS.

- Stability Testing : Store under inert gas (N) at -20°C to prevent oxidation.

Q. What precautions are necessary when handling this compound in aqueous solutions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.